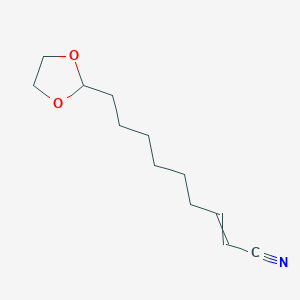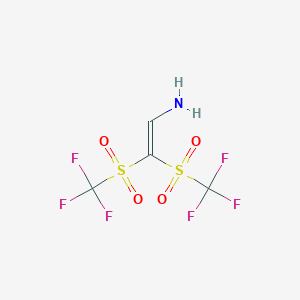
1-(3-Methylthiophen-2-yl)propane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylthiophen-2-yl)propane-1,2-dione is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3-Methylthiophen-2-yl)propane-1,2-dione typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the propane-1,2-dione moiety. One common method involves the use of acylation reactions where 3-methylthiophene is reacted with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(3-Methylthiophen-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylthiophen-2-yl)propane-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsant and antinociceptive agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other thiophene-based compounds with applications in corrosion inhibition and other industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Methylthiophen-2-yl)propane-1,2-dione involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. These interactions can modulate the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound may also interact with GABA transporters, contributing to its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylthiophen-2-yl)propane-1,2-dione can be compared with other thiophene derivatives such as:
Tiagabine: A compound with a bis(3-methylthiophen-2-yl)methane fragment known for its anticonvulsant activity.
Ethosuximide: A well-known antiepileptic drug with a pyrrolidine-2,5-dione core.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
These compounds share structural similarities but differ in their specific pharmacological activities and applications.
Eigenschaften
CAS-Nummer |
59020-82-5 |
|---|---|
Molekularformel |
C8H8O2S |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
1-(3-methylthiophen-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O2S/c1-5-3-4-11-8(5)7(10)6(2)9/h3-4H,1-2H3 |
InChI-Schlüssel |
OWGWTASOVFXVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



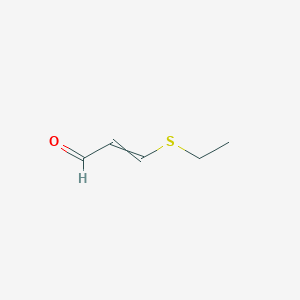
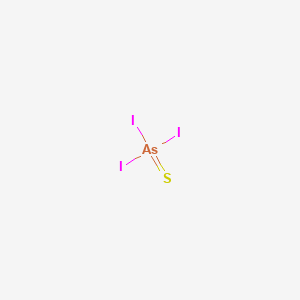
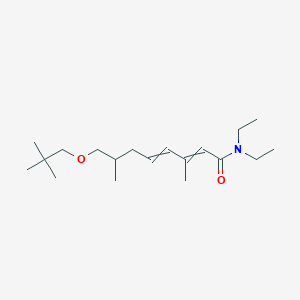


![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
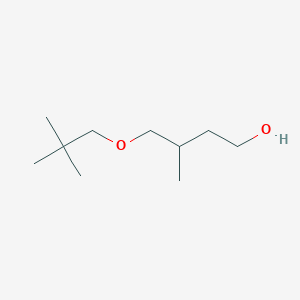
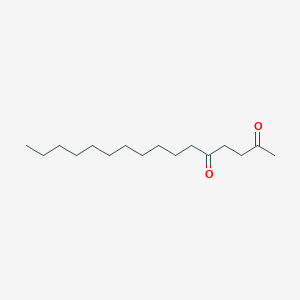
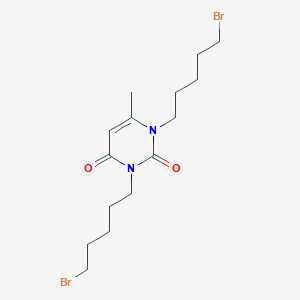
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
